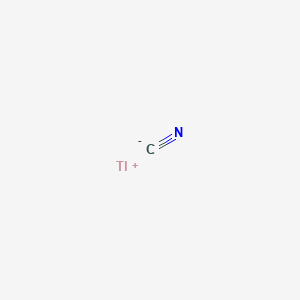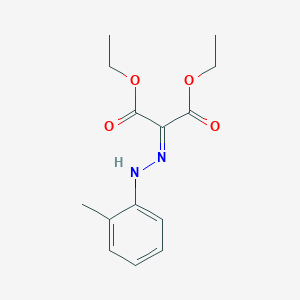
n-Amylmethyldichlorosilane
Vue d'ensemble
Description
n-Amylmethyldichlorosilane is an organosilicon compound with the chemical formula C6H13Cl2Si It belongs to the class of silanes, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: n-Amylmethyldichlorosilane can be synthesized through several methods. One common approach involves the reaction of pentylmagnesium bromide with dichloromethylsilane in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions include:
- Temperature: 0-25°C
- Solvent: Anhydrous ether or tetrahydrofuran
- Catalyst: Copper(I) chloride
Industrial Production Methods: In industrial settings, the production of silane, dichloromethylpentyl- often involves the direct chlorination of methylpentylsilane. This process is carried out in a chlorination reactor at elevated temperatures (200-300°C) and in the presence of a catalyst such as iron(III) chloride. The resulting product is then purified through distillation to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: n-Amylmethyldichlorosilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into silane derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in silane, dichloromethylpentyl- can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium alkoxides and amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium alkoxides (NaOR), amines (RNH2)
Major Products Formed:
Oxidation: Silanol derivatives
Reduction: Silane derivatives
Substitution: Alkoxysilanes, aminosilanes
Applications De Recherche Scientifique
n-Amylmethyldichlorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is utilized in the modification of biomolecules for improved stability and functionality.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: this compound is employed in the production of specialty coatings, adhesives, and sealants due to its excellent adhesion properties.
Mécanisme D'action
The mechanism of action of silane, dichloromethylpentyl- involves its ability to form strong covalent bonds with both organic and inorganic substrates. The silicon atom in the compound can form siloxane linkages (Si-O-Si) with hydroxyl groups on surfaces, enhancing adhesion and stability. Additionally, the organic groups attached to the silicon atom can interact with various molecular targets, facilitating the compound’s incorporation into different materials and systems.
Comparaison Avec Des Composés Similaires
n-Amylmethyldichlorosilane can be compared with other similar compounds such as:
Methyltrichlorosilane: Unlike silane, dichloromethylpentyl-, methyltrichlorosilane has three chlorine atoms attached to the silicon atom, making it more reactive in substitution reactions.
Dimethyldichlorosilane: This compound has two methyl groups and two chlorine atoms attached to the silicon atom, offering different reactivity and applications compared to silane, dichloromethylpentyl-.
Phenyltrichlorosilane: With a phenyl group attached to the silicon atom, this compound exhibits unique properties in the synthesis of phenyl-containing organosilicon compounds.
This compound stands out due to its specific combination of a pentyl group and two chlorine atoms, providing a balance of reactivity and stability that is advantageous in various applications.
Propriétés
IUPAC Name |
dichloro-methyl-pentylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Cl2Si/c1-3-4-5-6-9(2,7)8/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGQQLCRLIBICD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[Si](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80929563 | |
| Record name | Dichloro(methyl)pentylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13682-99-0 | |
| Record name | Dichloromethylpentylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13682-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dichloromethylpentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichloromethylpentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichloro(methyl)pentylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloromethylpentylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-(dimethoxymethyl)-1H-benzo[d]imidazole](/img/structure/B80139.png)


